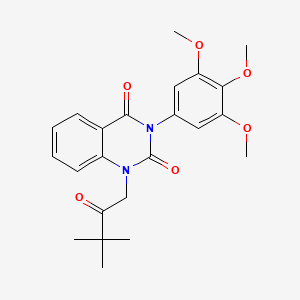![molecular formula C17H21FN2O4S B6478171 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide CAS No. 1323792-65-9](/img/structure/B6478171.png)
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]methanesulfonamide (FFMMS) is a novel compound that has been recently developed and studied in the field of medicinal chemistry. FFMMS has a wide range of potential applications, including drug discovery, drug delivery, and biomedical research.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been studied extensively in the field of medicinal chemistry. It has been used as a ligand for the synthesis of various metal complexes, which can be used as potential therapeutic agents. In addition, it has been used as a substrate for the synthesis of various peptide and peptidomimetic compounds. It has also been used as a model compound for studying the interaction between drugs and receptors in the body.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is not yet fully understood. However, it is believed that the compound binds to various receptors in the body, such as G-protein-coupled receptors, and modulates their activity. In addition, it has been suggested that the compound may interact with other proteins and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of various enzymes, such as cyclooxygenase, and to inhibit the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its limited availability.
Direcciones Futuras
The potential applications of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide are still being explored. Future research may focus on its use in drug discovery and drug delivery. In addition, further studies may be conducted to investigate its mechanism of action and to better understand its biochemical and physiological effects. Furthermore, the compound may be studied in more detail to explore its potential use in various biomedical and pharmaceutical applications.
Métodos De Síntesis
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 3-fluorophenylmethanesulfonamide with 2-furan-2-yl-2-morpholin-4-yl ethyl bromide in a basic medium to form the desired product. The reaction is conducted in a solvent such as dichloromethane or toluene, and the reaction time is typically around one hour. The second step involves the purification of the compound by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4S/c18-15-4-1-3-14(11-15)13-25(21,22)19-12-16(17-5-2-8-24-17)20-6-9-23-10-7-20/h1-5,8,11,16,19H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXFISXIPKAIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-propoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6478091.png)
![1-(3-oxo-3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6478116.png)

![6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6478135.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)
![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B6478165.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)

![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)